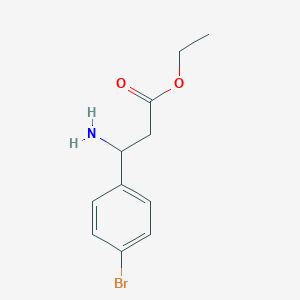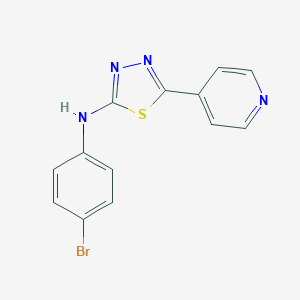
2-(4-Bromophenylamino)-5-(4-pyridyl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenylamino)-5-(4-pyridyl)-1,3,4-thiadiazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of interesting properties, including potent anticancer activity, anti-inflammatory effects, and the ability to modulate certain signaling pathways in cells. In
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenylamino)-5-(4-pyridyl)-1,3,4-thiadiazole is not yet fully understood. However, studies have suggested that it may act by inhibiting certain signaling pathways in cells. For example, it has been shown to inhibit the activity of the Akt/mTOR pathway, which is involved in cell growth and survival. This may contribute to its anticancer effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate certain signaling pathways in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-Bromophenylamino)-5-(4-pyridyl)-1,3,4-thiadiazole in lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new anticancer drugs. However, one limitation of using this compound is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer to cells in culture.
Direcciones Futuras
There are many potential future directions for research on 2-(4-Bromophenylamino)-5-(4-pyridyl)-1,3,4-thiadiazole. One area of interest is in the development of new anticancer drugs based on this compound. Researchers may also explore its potential applications in the treatment of inflammatory diseases and other conditions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicities.
Métodos De Síntesis
The synthesis of 2-(4-Bromophenylamino)-5-(4-pyridyl)-1,3,4-thiadiazole is a relatively straightforward process that involves the reaction of 4-bromoaniline and 4-pyridinecarboxylic acid hydrazide in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified using standard laboratory techniques such as column chromatography.
Aplicaciones Científicas De Investigación
2-(4-Bromophenylamino)-5-(4-pyridyl)-1,3,4-thiadiazole has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound is able to induce apoptosis, or programmed cell death, in a variety of cancer cell lines, including breast, lung, and colon cancer cells. This makes it a potential candidate for the development of new anticancer drugs.
In addition to its anticancer properties, this compound has also been found to have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C13H9BrN4S |
|---|---|
Peso molecular |
333.21 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H9BrN4S/c14-10-1-3-11(4-2-10)16-13-18-17-12(19-13)9-5-7-15-8-6-9/h1-8H,(H,16,18) |
Clave InChI |
RUZWPWIFEXPGGF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=NN=C(S2)C3=CC=NC=C3)Br |
SMILES canónico |
C1=CC(=CC=C1NC2=NN=C(S2)C3=CC=NC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



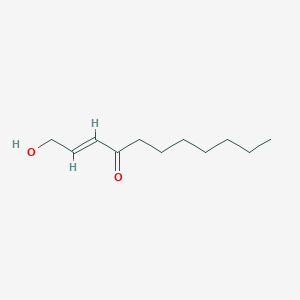
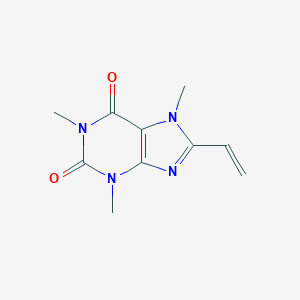
![3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B232957.png)
![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)
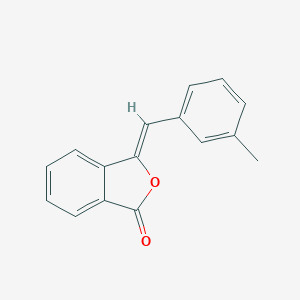
![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)

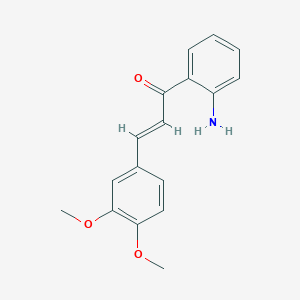
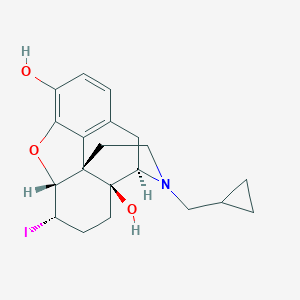

![3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)
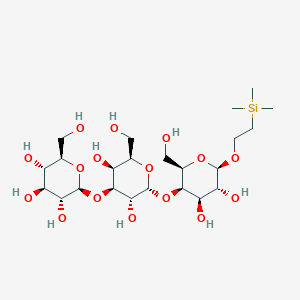
![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B233066.png)
